molecular formula C15H11F3N2O5S B3042387 N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide CAS No. 60516-03-2

N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide

Cat. No.: B3042387
CAS No.: 60516-03-2
M. Wt: 388.3 g/mol
InChI Key: OIDCQAJTDQOMLR-UHFFFAOYSA-N
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Description

N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide is a sulfonamide-derived acetamide featuring a biphenyl core. The parent phenyl ring is substituted with a sulfonyl group (-SO₂-) linked to a second phenyl ring bearing electron-withdrawing groups: a nitro (-NO₂) at the 2-position and a trifluoromethyl (-CF₃) at the 4-position. This structural complexity confers unique physicochemical properties, such as reduced solubility in polar solvents due to the hydrophobic trifluoromethyl group and enhanced electrophilicity from the nitro substituent.

Properties

IUPAC Name

N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O5S/c1-9(21)19-11-3-5-12(6-4-11)26(24,25)14-7-2-10(15(16,17)18)8-13(14)20(22)23/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDCQAJTDQOMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide typically involves the reaction of aniline derivatives with trifluoroacetic anhydride and sulfonyl chlorideThe final step involves the sulfonylation and acetylation of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines and substituted phenyl derivatives .

Scientific Research Applications

N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The trifluoromethyl group enhances the compound’s ability to penetrate bacterial cell walls, making it more effective .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide (CAS not specified)
  • Structure : Replaces the 2-nitro-4-CF₃ phenyl group with a 4-chlorophenyl moiety.
  • This analog may exhibit milder reactivity in electrophilic substitution reactions .
2-[2-nitro-4-(trifluoromethyl)anilino]-N-propan-2-ylacetamide (CAS 851799-13-8)
  • Structure : Features a propan-2-yl (-CH(CH₃)₂) group instead of the sulfonylphenyl-acetamide chain.
  • Impact : The absence of the sulfonyl linker reduces molecular weight (MW: ~311 vs. ~414 for the target compound) and may enhance membrane permeability in biological systems .
N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide
  • Structure: Incorporates a piperazino-linked pyridinyl group, introducing a heterocyclic element.
  • Impact : The pyridine and piperazine moieties could enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-π interactions, suggesting utility in drug design .

Functional Group Modifications

N-(4-methoxyphenyl)acetamide
  • Structure : A simpler analog with a methoxy (-OCH₃) group instead of sulfonyl and nitro/CF₃ groups.
  • Impact : The electron-donating -OCH₃ group increases solubility in polar solvents (e.g., water) compared to the target compound. This highlights how electron-withdrawing groups in the target compound reduce solubility .
N-[4-(2-propenylthio)-3-(trifluoromethyl)phenyl]acetamide (CAS 88926-52-7)
  • Structure : Substitutes the sulfonyl group with a propenylthio (-S-CH₂CH=CH₂) chain.

Data Tables: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₅H₁₂F₃N₂O₅S ~414.3 -NO₂, -CF₃, -SO₂- Low solubility, high electrophilicity
N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide C₁₄H₁₂ClNO₃S ~309.8 -Cl, -SO₂- Moderate solubility, stable reactivity
N-(4-methoxyphenyl)acetamide C₉H₁₁NO₂ 165.2 -OCH₃ High aqueous solubility
2-[2-nitro-4-CF₃-anilino]-N-propan-2-ylacetamide C₁₂H₁₂F₃N₃O₃ 311.2 -NO₂, -CF₃, -NH- Enhanced lipophilicity

Biological Activity

N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. The presence of a trifluoromethyl group enhances the compound's biological activity, making it a subject of interest for further research.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide, with the following chemical structure:

PropertyValue
Molecular FormulaC15H11F3N2O5S
Molecular Weight392.31 g/mol
InChIInChI=1S/C15H11F3N2O5S/c1-9(21)19-11-3-5-12(6-4-11)26(24,25)14-7-2-10(15(16,17)18)8-13(14)20(22)23/h2-8H,1H3,(H,19,21)
CAS Number60516-03-2

The biological activity of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide primarily involves its interaction with bacterial enzymes. The mechanism includes:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial growth and replication.
  • Cell Wall Penetration : The trifluoromethyl group enhances the compound's ability to penetrate bacterial cell walls, increasing its efficacy against various strains.
  • Bactericidal Effect : Studies have shown that this compound exhibits a bactericidal effect, particularly against Gram-positive bacteria, by disrupting protein synthesis and nucleic acid production.

Biological Activity Overview

Research indicates that N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide possesses notable antimicrobial properties. Below is a summary of its biological activity based on various studies:

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria (MIC values ranging from 15.625 to 125 μM)
AntibiofilmModerate-to-good activity against MRSA and SE biofilms (MBIC values between 62.216–248.863 μg/mL)
CytotoxicityExhibited significant cytotoxic effects in cancer cell lines (IC50 values around 49.85 μM)

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition of bacterial growth.

Case Study 2: Biofilm Formation Inhibition

In another study focused on biofilm formation, the compound was tested against clinical isolates of MRSA. Results showed that it significantly inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, suggesting a potential application in treating biofilm-associated infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide
Reactant of Route 2
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N-[4-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylphenyl]acetamide

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